molecular formula C28H24Br2N4O8S B14949576 N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]

N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]

Cat. No.: B14949576
M. Wt: 736.4 g/mol
InChI Key: CBNDMOSHOMGBIY-GCFMLEDASA-N
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Description

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, acetamido, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves the bromination of 4-methoxyphenol to produce 2-bromo-4-methoxyphenol . This intermediate is then reacted with various reagents to introduce the phenoxy and acetamido groups, followed by the formation of the hydrazide linkage .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C28H24Br2N4O8S

Molecular Weight

736.4 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-[5-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]sulfanylfuran-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C28H24Br2N4O8S/c1-37-17-3-7-23(21(29)11-17)39-15-25(35)33-31-13-19-5-9-27(41-19)43-28-10-6-20(42-28)14-32-34-26(36)16-40-24-8-4-18(38-2)12-22(24)30/h3-14H,15-16H2,1-2H3,(H,33,35)(H,34,36)/b31-13+,32-14+

InChI Key

CBNDMOSHOMGBIY-GCFMLEDASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)SC3=CC=C(O3)/C=N/NC(=O)COC4=C(C=C(C=C4)OC)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)SC3=CC=C(O3)C=NNC(=O)COC4=C(C=C(C=C4)OC)Br)Br

Origin of Product

United States

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